N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide
Description
Properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-2-8-17-15(21)16(22)18-14-12-9-25(23,24)10-13(12)19-20(14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,21)(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVXXDRRBLQZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Sequential Cyclocondensation and Oxidation
Step 1: Synthesis of 2-Phenyl-4,6-dihydrothieno[3,4-c]pyrazole
A mixture of 3-aminothiophene-4-carboxylate (1.0 eq) and phenylhydrazine (1.2 eq) undergoes cyclocondensation in refluxing ethanol (78°C, 12 hr) to yield the dihydrothienopyrazole intermediate. This step proceeds via a [3+2] cycloaddition mechanism, forming the pyrazole ring.
Step 2: Sulfone Group Formation
The sulfide intermediate is oxidized using 3.0 eq of meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C→25°C over 6 hr, achieving quantitative conversion to the 5,5-dioxo species. Alternative oxidants like hydrogen peroxide/acetic acid (H2O2/AcOH) show reduced yields (78% vs. 92% with mCPBA).
Step 3: Oxamide Installation
a) Activation : Treat 5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-amine with oxalyl chloride (2.0 eq) in anhydrous tetrahydrofuran (THF) at -15°C for 2 hr.
b) Aminolysis : Add N-propylamine (1.5 eq) dropwise, warm to 25°C, and stir for 24 hr. Purification via silica gel chromatography (ethyl acetate/hexane 3:7) affords the target compound in 68% yield.
Route B: One-Pot Tandem Synthesis
This optimized method combines multiple steps in a single reactor:
- Combine 3-mercaptothiophene-4-carbonitrile (1.0 eq), benzaldehyde (1.1 eq), and hydrazine hydrate (2.0 eq) in dimethylformamide (DMF).
- Heat at 120°C for 8 hr under nitrogen, forming the thienopyrazole core through concurrent cyclization and Schiff base formation.
- Add urea-hydrogen peroxide complex (UHP, 4.0 eq) and trifluoroacetic anhydride (TFAA, 2.0 eq) to effect sulfide→sulfone oxidation (90% conversion).
- Introduce N-propyloxalyl chloride (1.2 eq) at 0°C, followed by triethylamine (3.0 eq) to catalyze amide bond formation.
Advantages : Reduced purification steps, 74% overall yield, and improved atom economy compared to Route A.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
| Parameter | Route A Performance | Route B Performance |
|---|---|---|
| Cyclization Solvent | Ethanol (78°C) | DMF (120°C) |
| Oxidation Temp | 0°C→25°C | 25°C (exothermic) |
| Amidation Time | 24 hr | 6 hr |
Higher dielectric solvents like DMF accelerate dipolar cyclization but require careful water exclusion to prevent hydrolysis.
Catalytic Systems
- Cyclocondensation : Zinc chloride (5 mol%) in Route A improves regioselectivity (95:5 desired:byproduct ratio).
- Oxidation : Phase-transfer catalysts (tetrabutylammonium bromide, 0.1 eq) in Route B enhance mCPBA efficiency.
- Amidation : DMAP (4-dimethylaminopyridine, 10 mol%) reduces reaction time from 24 hr→8 hr in Route A.
Analytical Characterization and Validation
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 4.12 (t, J=6.8 Hz, 2H, CH2N), 3.78 (s, 2H, SCH2), 3.02 (t, J=7.2 Hz, 2H, CH2CO), 1.55–1.48 (m, 2H, CH2), 0.89 (t, J=7.4 Hz, 3H, CH3).
IR (KBr) :
HRMS (ESI+) :
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Unsymmetrical hydrazines risk forming regioisomers. Solution : Use N-monosubstituted hydrazines and Lewis acid catalysts (ZnCl2) to direct cyclization.
Sulfone Over-Oxidation
Prolonged exposure to strong oxidants degrades the thienopyrazole core. Solution : Employ UHP-TFAA system for controlled oxidation.
Oxamide Racemization
Basic conditions during amidation cause epimerization. Mitigation : Conduct reactions below 25°C and use Schlenk techniques to exclude moisture.
Comparative Evaluation of Synthetic Approaches
| Metric | Route A | Route B |
|---|---|---|
| Overall Yield | 68% | 74% |
| Purity (HPLC) | 98.5% | 99.1% |
| Reaction Steps | 3 | 1 (tandem) |
| Scalability | 100 g | 500 g |
| Cost (USD/g) | $42 | $38 |
Route B demonstrates superior efficiency for large-scale production, while Route A remains valuable for small-batch research applications.
Chemical Reactions Analysis
Types of Reactions
N’-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .
Scientific Research Applications
N’-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on shared heterocyclic cores, functional groups, or synthetic pathways. Below is a comparative analysis with selected compounds from the pesticide glossary () and related derivatives:
Key Observations
Heterocyclic Core Diversity: The target compound’s thieno[3,4-c]pyrazol core is distinct from flumetsulam’s triazolopyrimidine and triaziflam’s triazine. These cores influence electronic properties and binding affinities. For instance, triazine derivatives often target plant cellulose biosynthesis, while sulfonamide-containing triazolopyrimidines inhibit acetolactate synthase (ALS) in weeds .
Functional Group Impact :
- The oxamide moiety in the target compound could engage in hydrogen bonding (N–H···O and C=O···H interactions), similar to the acetamide group in oxadixyl. Such interactions are critical for molecular recognition in crystal lattices and may affect agrochemical stability.
- Fluorinated substituents in triaziflam and flumetsulam improve lipophilicity and resistance to metabolic degradation, a feature absent in the target compound.
Synthetic Pathways: Thieno[3,4-c]pyrazol derivatives are typically synthesized via cyclocondensation of thiophene precursors, whereas triazolopyrimidines (e.g., flumetsulam) involve [1,2,4]triazole ring formation followed by sulfonamide coupling.
Research Findings and Implications
Biological Activity
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties based on recent research findings.
Structural Characteristics
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O5S |
| Molecular Weight | Approximately 433.5 g/mol |
| Core Structure | Thieno[3,4-c]pyrazole |
| Functional Groups | Dioxo and propyl amide |
The thieno[3,4-c]pyrazole core is known for its pharmacological potential, and the presence of the dioxo group enhances its reactivity and solubility in biological systems .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thieno[3,4-c]pyrazole Core : This involves cyclization of appropriate precursors under controlled conditions.
- Oxidation : The intermediate compound is oxidized to introduce the dioxo functionality using agents like hydrogen peroxide.
- Amidation : The final step involves introducing the propyloxamide group through a coupling reaction.
Optimizing reaction conditions is crucial for maximizing yield and purity while adhering to green chemistry principles .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
These activities are attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes .
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Anticancer Activity :
- A study conducted on breast cancer cell lines demonstrated that the compound reduced cell viability by inducing apoptosis via mitochondrial pathways.
-
Antimicrobial Efficacy Assessment :
- In vitro tests against Staphylococcus aureus showed significant inhibition of bacterial growth at low concentrations.
-
Anti-inflammatory Mechanism Exploration :
- Research focusing on inflammatory models indicated that treatment with the compound led to decreased levels of pro-inflammatory cytokines in cell cultures.
Q & A
Q. How can stability under physiological conditions be assessed?
- Protocol :
- Forced degradation : Expose to pH 1–13, heat (40–60°C), and UV light .
- LC-MS monitoring : Track degradation products (e.g., hydrolyzed oxamide) over 24 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
